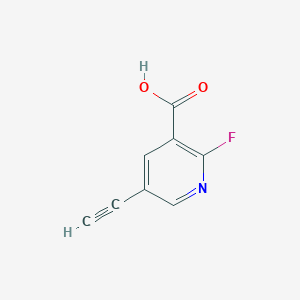
(R)-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it a versatile molecule for various synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oximes or nitroso derivatives.
Reduction: Reduction of the aromatic ring or the amino group can lead to various reduced products, depending on the conditions and reagents used.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, sodium ethoxide, or primary amines under basic or neutral conditions.
Major Products
The major products formed from these reactions include oximes, nitroso derivatives, reduced amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it a subject of interest in biochemical research.
Medicine
In medicine, ®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of ®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic residues in the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-chlorophenyl)ethanol: Lacks the methoxy group, which may affect its reactivity and binding properties.
®-2-Amino-2-(3-methoxyphenyl)ethanol: The position of the chloro and methoxy groups is different, leading to variations in chemical behavior and biological activity.
®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethanol: The methoxy group is in a different position, which can influence its interactions with molecular targets.
Uniqueness
®-2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |
InChIキー |
UFRLRHOFHJGFEB-ZETCQYMHSA-N |
異性体SMILES |
COC1=CC=CC(=C1Cl)[C@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)


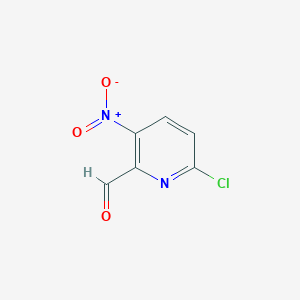
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)


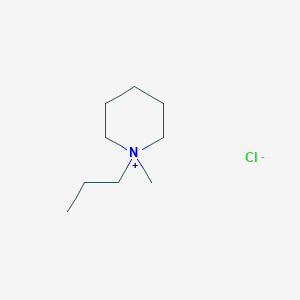
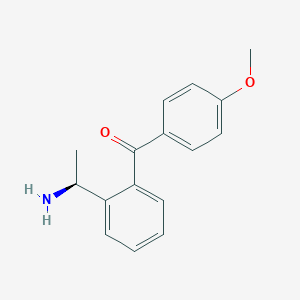

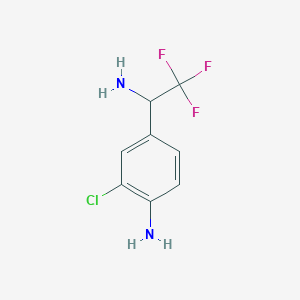

![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
